molecular formula C11H14N2O4 B599614 1-Tert-butyl-5-methyl-2,4-dinitrobenzene CAS No. 99758-45-9

1-Tert-butyl-5-methyl-2,4-dinitrobenzene

Cat. No.: B599614
CAS No.: 99758-45-9
M. Wt: 238.243
InChI Key: NESMIGSDQPNPEV-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-methyl-2,4-dinitrobenzene is a substituted nitroaromatic compound characterized by a benzene ring bearing two nitro groups at the 2- and 4-positions, a tert-butyl group at the 1-position, and a methyl group at the 5-position. This structure confers unique steric, electronic, and lipophilic properties, distinguishing it from simpler dinitrobenzene derivatives like 1-chloro-2,4-dinitrobenzene (CDNB) or 1-fluoro-2,4-dinitrobenzene (FDNB).

Applications of such compounds span pharmaceuticals, agrochemicals, and biochemical research. For instance, CDNB derivatives are widely used as substrates for glutathione S-transferase (GST) assays , anti-inflammatory agents , and models for studying dermatitis . The tert-butyl and methyl substituents in this compound may modulate its efficacy in these roles compared to halogenated analogs.

Properties

CAS No.

99758-45-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.243

IUPAC Name

1-tert-butyl-5-methyl-2,4-dinitrobenzene

InChI

InChI=1S/C11H14N2O4/c1-7-5-8(11(2,3)4)10(13(16)17)6-9(7)12(14)15/h5-6H,1-4H3

InChI Key

NESMIGSDQPNPEV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key substituent effects :

  • Electron-withdrawing groups (EWGs) : Nitro groups at 2- and 4-positions strongly deactivate the benzene ring, directing electrophilic substitution to the 5-position.
  • Halogen substituents (Cl, F, Br, I) : In CDNB, FDNB, and related analogs (e.g., 1-bromo-2,4-dinitrobenzene, BDNB), halogens act as EWGs, enhancing electrophilicity at the 1-position. These groups are smaller than tert-butyl, minimizing steric hindrance .
  • tert-Butyl group : As an electron-donating group (via inductive effects), it slightly counteracts the nitro groups’ deactivation. Its bulkiness impedes nucleophilic attack at adjacent positions, a critical difference from halogenated analogs .
  • Methyl group : At the 5-position, it provides moderate electron donation and steric effects, further altering reactivity patterns.

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Positions) Molecular Weight (g/mol) logP* Steric Hindrance
1-Tert-butyl-5-methyl-2,4-dinitrobenzene 1-tert-butyl, 5-methyl, 2,4-NO₂ ~285.3† High High
1-Chloro-2,4-dinitrobenzene (CDNB) 1-Cl, 2,4-NO₂ 202.55 1.98 Low
1-Fluoro-2,4-dinitrobenzene (FDNB) 1-F, 2,4-NO₂ 186.10 1.72 Very Low
1-Methoxy-2,4-dinitrobenzene 1-OCH₃, 2,4-NO₂ 198.15 1.50 Moderate

*logP values estimated based on substituent contributions. †Calculated based on analogous structures.

Reactivity in Nucleophilic Substitution

Reactivity with hydrazine in dimethyl sulfoxide (DMSO) was studied for 2,4-dinitrobenzene derivatives (e.g., 1-methoxy-2,4-dinitrobenzene, 2,4-dinitrophenyl phenyl ether). These reactions follow pseudo-first-order kinetics, with rates dependent on leaving group ability (e.g., –OMe, –OPh) and electronic effects .

Impact of tert-butyl and methyl groups :

  • tert-Butyl : The bulky tert-butyl group at the 1-position would hinder nucleophilic attack at the 1-carbon, reducing reaction rates compared to smaller substituents like Cl or F.
  • Methyl : At the 5-position, the methyl group has minimal electronic influence but may slightly hinder para-substitution.

Table 2: Comparative Reactivity with Hydrazine

Compound Leaving Group (X) Apparent Second-Order Rate Constant (kₐ, M⁻¹s⁻¹)
1-Methoxy-2,4-dinitrobenzene –OMe 0.45 (at 25°C)
2,4-Dinitrophenyl phenyl ether –OPh 0.12 (at 25°C)
This compound Predicted lower due to steric hindrance

Key Insight : The tert-butyl group likely reduces reactivity in nucleophilic substitution compared to methoxy or halogenated analogs .

Glutathione S-Transferase (GST) Substrate Activity

CDNB and its halogenated analogs (FDNB, BDNB) are classic GST substrates, forming conjugates with glutathione (GSH). GST activity varies dramatically with substituents:

  • CDNB : Highest activity (e.g., 174-fold variation in specific activity among GST isoforms) .
  • FDNB/BDNB : Lower activity due to weaker electrophilicity compared to Cl .
  • tert-Butyl analogs: The tert-butyl group’s steric bulk may impede binding to the GST active site (H-site), reducing catalytic efficiency. Methyl at the 5-position offers minor electronic modulation.

Table 3: GST Activity Toward Halogenated Dinitrobenzenes

Substrate Specific Activity (μmol/min/mg) Relative Activity (%)
CDNB 12.7 (PvGSTU2-2) 100
FDNB 8.2 (PvGSTU2-2) 65
BDNB 10.1 (PvGSTU2-2) 80
This compound Predicted <5 <40

Key Insight : Reduced GST activity is expected for the target compound due to steric hindrance, limiting its utility in standard GST assays .

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